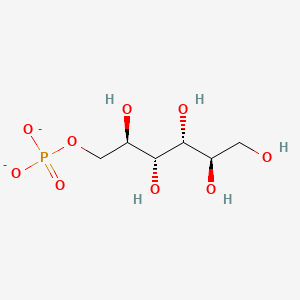
2-(N-Morpholino)ethanesulfonic acid potassium salt
Vue d'ensemble
Description
2-(N-Morpholino)ethanesulfonic acid potassium salt, also known as MES potassium salt, is an organic potassium salt. It is the potassium salt of 2-(N-morpholino)ethanesulfonic acid . It is widely used as a Good’s buffer in regulating the pH of reagent solutions, physiological experiments, and plant culture medium .
Synthesis Analysis
A method for the one-pot synthesis of gold nanoparticles (AuNPs) has been developed using 2-(N-Morpholino)ethanesulfonic acid (MES). In this process, MES acts as a reducing agent, buffering agent, and capping ligand to perform the reduction of the gold precursor (HAuCl4) into AuNPs .Molecular Structure Analysis
The molecular formula of 2-(N-Morpholino)ethanesulfonic acid potassium salt is C6H12KNO4S. The molecular weight is 233.33 g/mol . The IUPAC name is potassium;2-morpholin-4-ylethanesulfonate .Chemical Reactions Analysis
MES potassium salt has been used as a component of buffers for the preparation of permeabilized fiber bundles .Physical And Chemical Properties Analysis
2-(N-Morpholino)ethanesulfonic acid potassium salt is a white solid . It is highly soluble in water . It has a pH range of 2.5-4 (25 °C, 97.6 g/L) and a useful pH range of 5.5-6.7 .Applications De Recherche Scientifique
Biological Buffering
MES potassium salt is widely used as a biological buffer in various biochemical and molecular biology experiments. It is particularly effective in maintaining the pH of solutions within the range of 5.5 to 6.7, which is crucial for many biological reactions such as enzyme activities, nucleic acid stability, and protein interactions .
Cell Culture Media
In cell culture, maintaining a stable pH is essential for cell growth and function. MES potassium salt is often included in bicarbonate-containing culture media to stabilize the pH, especially during the cultivation of sensitive cell lines .
Electrophoresis and Western Blotting
MES potassium salt serves as a buffering agent in electrophoresis and western blotting protocols. It helps in the separation of biomolecules and stabilizes the pH during the transfer of proteins from gels to membranes .
Perovskite Solar Cells
Recent advancements in solar cell technology have utilized MES potassium salt as a bridging layer in perovskite solar cells. It enhances charge extraction and transport, modulates crystal growth, and passivates defects, leading to improved efficiency and stability of the solar cells .
Agricultural Nanotechnology
In the field of agriculture, MES potassium salt is being explored for its role in nanotechnology applications. It is studied for its potential to increase crop yields and reduce environmental pollution by enhancing the efficiency of potassium fertilizers .
Potassium-Solubilizing Microorganisms (KSMs)
MES potassium salt is used in research on potassium-solubilizing microorganisms, which are beneficial for sustainable agricultural practices. These microorganisms help in solubilizing mineral potassium from insoluble components, making it more available to crops, especially in saline conditions .
Safety and Hazards
Contact with this buffer is hazardous; skin or eye exposure should be cleaned well with water and medical aid should be sought in the case of eye exposure, swallowing, or inhalation of dust. It also emits toxic fumes upon combustion, including carbon monoxide, nitrogen oxide, and sulfur oxides . Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition .
Relevant Papers One relevant paper discusses a facile and rapid method for one-pot synthesis of gold nanoparticles (AuNPs) using 2-(N-Morpholino)ethanesulfonic acid (MES) as a reducing agent, buffering agent, and capping ligand . Another paper discusses the solubility and phase separation of 2-(N-Morpholino)ethanesulfonic acid .
Mécanisme D'action
Target of Action
MES potassium salt, also known as 2-(N-Morpholino)ethanesulfonic acid potassium salt or Potassium 2-morpholinoethanesulfonate, is primarily used as a buffering agent in biological and biochemical research . Its primary target is the pH of the solution it is added to . It helps maintain a stable pH environment, which is crucial for various biochemical processes .
Mode of Action
The mode of action of MES potassium salt involves its ability to stabilize pH by minimizing fluctuations in hydrogen ion concentrations . This is achieved through its amphoteric nature, allowing it to react both as an acid and a base . By doing so, it can either absorb excess H+ ions or donate H+ ions when needed, thereby maintaining the pH of the solution within a narrow range .
Biochemical Pathways
Instead, it provides a stable pH environment that is essential for the proper functioning of various biochemical reactions . For instance, many enzymes have an optimal pH range where they exhibit maximum activity. MES potassium salt helps maintain this optimal pH, thereby ensuring the efficient functioning of these enzymes .
Pharmacokinetics
Its solubility in water (033 g/mL, clear, colorless ) is a key property that affects its distribution in aqueous solutions .
Result of Action
The primary result of the action of MES potassium salt is the stabilization of pH in the solution it is added to . This stable pH environment is crucial for maintaining the activity of various biomolecules, including enzymes, and ensuring the proper progression of biochemical reactions .
Action Environment
The action of MES potassium salt can be influenced by environmental factors such as temperature and concentration . The pH (and pKa at ionic strength I≠0) of the buffer solution changes with concentration and temperature . These effects can be predicted using online calculators . Therefore, these factors need to be carefully controlled to ensure the effective buffering action of MES potassium salt .
Propriétés
IUPAC Name |
potassium;2-morpholin-4-ylethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO4S.K/c8-12(9,10)6-3-7-1-4-11-5-2-7;/h1-6H2,(H,8,9,10);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMFIKFZWLAWMQE-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCS(=O)(=O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12KNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40635734 | |
| Record name | Potassium 2-(morpholin-4-yl)ethane-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40635734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(N-Morpholino)ethanesulfonic acid potassium salt | |
CAS RN |
39946-25-3 | |
| Record name | Potassium 2-(morpholin-4-yl)ethane-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40635734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![(3R,4R)-N-[3-(dimethylamino)propyl]-3-[4-(hydroxymethyl)phenyl]-2-(5-methyl-2-pyridinyl)-1-oxo-3,4-dihydroisoquinoline-4-carboxamide](/img/structure/B1260735.png)
![Dioxabicyclo[3.2.1]octane](/img/structure/B1260736.png)



